![molecular formula C19H16F2N2O3 B2597010 4-フルオロベンゼンカルボン酸2-[2-(4-フルオロフェニル)-5-メチル-3-オキソ-2,3-ジヒドロ-1H-ピラゾール-4-イル]エチルエステル CAS No. 866018-41-9](/img/structure/B2597010.png)

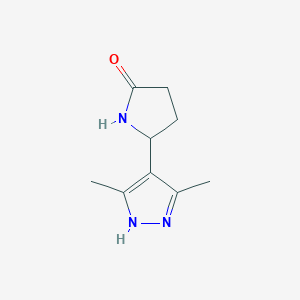

4-フルオロベンゼンカルボン酸2-[2-(4-フルオロフェニル)-5-メチル-3-オキソ-2,3-ジヒドロ-1H-ピラゾール-4-イル]エチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate is a useful research compound. Its molecular formula is C19H16F2N2O3 and its molecular weight is 358.345. The purity is usually 95%.

BenchChem offers high-quality 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

PPARアゴニズム

この化合物は、PPARα、PPARγ、およびPPARδアゴニストとして注目すべき三重作用プロファイルを有します。これらのペルオキシソーム増殖因子活性化受容体(PPAR)は、脂質代謝、グルコース恒常性、および炎症の調節において重要な役割を果たしています。具体的には:

この化合物のPPARα、PPARγ、およびPPARδに対するEC50値は、それぞれ0.029 µM、0.013 µM、および0.029 µMです .

抗HIVの可能性

インドール誘導体は、その抗ウイルス特性により注目を集めています。 この化合物とは直接関係ありませんが、インドリルおよびオキソクロメニルキサントン誘導体が、潜在的な抗HIV-1薬として研究されてきたことに注意する価値があります .

抗結核活性

抗結核効果については直接調査されていませんが、この化合物の構造的特徴は、探求に値する可能性があります。研究者は、関連する誘導体(エチル2-(4-フルオロフェニル)-4-フェニルチアゾール-5-カルボン酸など)を合成し、結核菌(MTB)および牛結核菌(BCG)に対する活性を評価しました。 さらなる研究では、この化合物のこの文脈における可能性を探求することができます .

代謝性疾患

PPARアゴニズムを考えると、この化合物は、糖尿病、肥満、脂質異常症などの代謝性疾患に影響を与える可能性があります。 PPARアゴニストは、インスリン抵抗性、脂質プロファイル、およびグルコース調節への影響について調査されてきました .

作用機序

Target of Action

The primary targets of the compound 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis .

Mode of Action

2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, leading to changes in gene expression .

Biochemical Pathways

Upon activation by 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate, the PPARs modulate the expression of a wide range of genes involved in lipid metabolism, inflammation, and adipogenesis . This can lead to various downstream effects, such as improved insulin sensitivity, decreased triglyceride levels, and reduced inflammation .

Result of Action

The molecular and cellular effects of 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate’s action are primarily related to its role as a PPAR agonist. By activating these receptors, the compound can influence a variety of cellular processes, potentially leading to beneficial effects such as improved metabolic health .

特性

IUPAC Name |

2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethyl 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O3/c1-12-17(10-11-26-19(25)13-2-4-14(20)5-3-13)18(24)23(22-12)16-8-6-15(21)7-9-16/h2-9,22H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANPGGKYXCPITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCOC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2596931.png)

![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2596933.png)

![5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2596937.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2596938.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596939.png)

![2-Chloro-4-{1-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidine](/img/structure/B2596947.png)

![6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2596948.png)

![N-[(furan-2-yl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2596949.png)